2,2',3,3',4,5,6-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₃Cl₇ and a molecular weight of 395.323 g/mol . It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .
Preparation Methods
The synthesis of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and reaction time, are carefully monitored to achieve the desired degree of chlorination . Industrial production methods for PCBs generally involve similar chlorination processes, but with variations in the specific conditions and catalysts used.
Chemical Reactions Analysis
2,2’,3,3’,4,5,6-Heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites, which may have different toxicological properties compared to the parent compound.
Reduction: Under certain conditions, the compound can be reduced to form less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents and conditions for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or iodine). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’,3,3’,4,5,6-Heptachlorobiphenyl has been studied extensively in various scientific fields:
Mechanism of Action
The toxicological effects of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl are primarily due to its ability to interfere with cellular processes. It inhibits the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . This disruption of the circadian clock can lead to various adverse health effects, including endocrine disruption and neurotoxicity.
Comparison with Similar Compounds
2,2’,3,3’,4,5,6-Heptachlorobiphenyl is one of several heptachlorobiphenyl congeners. Similar compounds include:
2,2’,3,4,4’,5,6-Heptachlorobiphenyl: Another heptachlorinated biphenyl with a different chlorine substitution pattern.
2,2’,3,3’,5,5’,6-Heptachlorobiphenyl: Known for its similar toxicological properties and environmental persistence.
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl: A hydroxylated derivative with distinct biological activity.
The uniqueness of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and toxicological effects.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYFWJAKKLILIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074203 | |
Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-16-1, 28655-71-2 | |
Record name | PCB 173 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68194-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptachlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028655712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0QH7DT55P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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